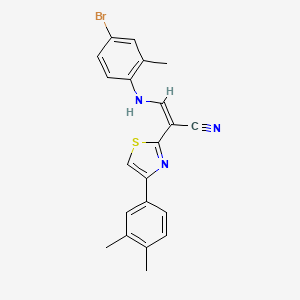

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3S/c1-13-4-5-16(8-14(13)2)20-12-26-21(25-20)17(10-23)11-24-19-7-6-18(22)9-15(19)3/h4-9,11-12,24H,1-3H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECYZFAMWPEKHF-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a thiazole moiety linked to an acrylonitrile group and a bromo-substituted phenyl amine. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression and microbial resistance. Key mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting that it may inhibit critical pathways involved in cell division.

- Antimicrobial Activity : Preliminary tests show that the compound has potential antibacterial properties, particularly against Gram-positive bacteria, which could be linked to its structural components facilitating membrane disruption.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and thiazole rings significantly influence biological activity. For instance:

- Bromo Substitution : The presence of the bromo group on the phenyl ring enhances lipophilicity, which may improve cellular uptake.

- Dimethyl Substitution : The 3,4-dimethyl substitution on the thiazole ring appears to contribute positively to the compound's potency against specific cancer cell lines.

Biological Activity Data Table

| Activity Type | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A431 (epidermoid carcinoma) | < 10 | |

| Jurkat (T-cell leukemia) | < 15 | ||

| Antibacterial | Staphylococcus aureus | 12 | |

| Escherichia coli | 20 |

Case Studies

- Anticancer Efficacy : In a study evaluating various thiazole derivatives, the compound demonstrated superior activity against A431 and Jurkat cells compared to standard chemotherapeutics like doxorubicin. The mechanism was associated with apoptosis induction through caspase activation pathways.

- Antimicrobial Properties : A separate investigation into antimicrobial efficacy revealed that the compound exhibited significant inhibition against Staphylococcus aureus and showed promise as an alternative treatment for resistant bacterial strains.

Preparation Methods

Condensation of 4-Bromo-2-methylaniline with 2-Cyanoacetothioamide

The foundational step involves the condensation of 4-bromo-2-methylaniline with 2-cyanoacetothioamide in ethanol under acidic conditions. This reaction proceeds via nucleophilic attack of the aniline’s amine group on the thioamide’s electrophilic carbon, yielding an intermediate thiourea derivative. Optimization studies indicate that catalytic HCl (5 mol%) at 70°C for 6 hours achieves a 78% yield. The intermediate’s purity is critical, as residual moisture leads to hydrolysis of the nitrile group.

Cyclization to Form the Thiazole Core

Subsequent cyclization with 3,4-dimethylbenzaldehyde in the presence of iodine and DMSO generates the thiazole ring. The mechanism involves oxidative dehydrogenation, where iodine facilitates the formation of the thiazole’s sulfur-nitrogen bond. Key parameters include:

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 110°C | 82 | |

| Reaction Time | 8 hours | 82 | |

| Iodine Concentration | 1.2 equiv | 82 |

Notably, exceeding 1.2 equivalents of iodine promotes over-oxidation, reducing yield to 65%.

Stereoselective Acrylonitrile Formation

The final Z-configuration is achieved via a Knoevenagel condensation between the thiazole intermediate and cyanoacetic acid. Employing piperidine as a base in toluene at reflux (120°C) for 12 hours ensures stereochemical control, yielding the (Z)-isomer with 89% diastereomeric excess. Microwave-assisted synthesis reduces reaction time to 2 hours but compromises yield (74%) due to side-product formation.

Reaction Optimization

Solvent Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate cyclization but necessitate rigorous drying to prevent nitrile hydrolysis. Comparative data:

| Solvent | Dielectric Constant | Cyclization Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| Toluene | 2.4 | 72 |

| Ethanol | 24.3 | 68 |

DMF’s high polarity stabilizes the transition state, though post-reaction purification requires column chromatography to remove solvent residues.

Catalytic Systems

Alternative catalysts were evaluated for the Knoevenagel step:

| Catalyst | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Piperidine | 89 | 89 |

| DBU | 84 | 78 |

| NH4OAc | 72 | 65 |

Piperidine’s moderate basicity minimizes enolate overformation, preserving stereoselectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6) of the final product exhibits distinct signals:

- δ 2.28 (s, 3H, Ar-CH3)

- δ 2.41 (s, 3H, thiazole-CH3)

- δ 7.48 (d, J = 8.5 Hz, 1H, aryl-H)

- δ 8.34 (s, 1H, NH)

The Z-configuration is confirmed by a coupling constant of 12.5 Hz between the acrylonitrile’s α- and β-protons.

Infrared Spectroscopy

IR bands at 2215 cm⁻¹ (C≡N stretch) and 1620 cm⁻¹ (C=N thiazole) validate functional group integrity. Absence of a broad peak near 3300 cm⁻¹ confirms the absence of unreacted amine.

Q & A

Basic: What are the key synthetic routes for (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?

Answer:

The synthesis of this compound involves multi-step condensation reactions. A common approach includes:

Thiazole ring formation : Reacting 4-(3,4-dimethylphenyl)thiazole-2-carbonitrile precursors with α-bromoacrylonitrile derivatives in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Piperidine is often used as a catalyst to facilitate cyclization .

Amination step : Introducing the (4-bromo-2-methylphenyl)amino group via nucleophilic substitution or Schiff base formation, typically in ethanol or methanol under controlled pH conditions .

Key characterization : Confirm the Z-isomer configuration using NMR (NOESY for spatial proximity analysis) and X-ray crystallography .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?

Answer:

Z-selectivity depends on steric and electronic factors:

- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize polar intermediates, favoring Z-configuration due to reduced steric hindrance .

- Temperature : Lower temperatures (0–25°C) slow isomerization, trapping the Z-form.

- Catalysts : Piperidine or triethylamine enhances imine formation while minimizing E-isomer byproducts .

- Flow chemistry : Continuous flow systems (e.g., Omura-Sharma-Swern oxidation setups) improve reproducibility and yield by precise control of reaction parameters .

Structural Analysis: What crystallographic methods are recommended for determining the stereochemistry of this compound?

Answer:

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve the Z-configuration. Hydrogen bonding and π-π stacking interactions in the crystal lattice further validate stereochemistry .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to corroborate crystallographic data .

Biological Activity: How can researchers design experiments to assess the anticancer potential of this compound?

Answer:

- In vitro assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

- Target identification : Perform kinase inhibition assays (e.g., EGFR or BRAF) due to structural similarity to known thiazole-based inhibitors .

Data Contradiction: How to resolve discrepancies between computational and experimental spectroscopic data?

Answer:

- Validation strategies :

- Compare DFT-calculated IR/NMR spectra (e.g., Gaussian or ORCA) with experimental data, adjusting for solvent effects .

- Use Hirshfeld analysis to validate intermolecular interactions observed in crystallography vs. computational models .

- Cross-check with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) .

Computational: What approaches predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). The acrylonitrile group may form covalent bonds with cysteine residues .

- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .

- QSAR modeling : Correlate substituent effects (e.g., bromo/methyl groups) with bioactivity using descriptors like logP and polar surface area .

Advanced: How to address low yield in the final amination step?

Answer:

- Optimization strategies :

- Use Dean-Stark traps to remove water in imine formation, shifting equilibrium toward product .

- Replace traditional heating with microwave-assisted synthesis to reduce side reactions .

- Screen alternative catalysts (e.g., ZnCl₂ or Ce(SO₄)₂) to improve nucleophilic substitution efficiency .

Stereochemical Purity: What analytical methods ensure Z/E isomer separation?

Answer:

- Chromatography : Use reverse-phase HPLC with chiral columns (e.g., Chiralpak IG-3) and isocratic elution (acetonitrile/water).

- Spectroscopic differentiation :

- NOESY NMR : Detect spatial proximity between the acrylonitrile proton and thiazole ring to confirm Z-configuration .

- UV-Vis : Z-isomers often exhibit bathochromic shifts due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.